molecular formula C9H19NO3S B13800467 [(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate

[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate

Cat. No.: B13800467
M. Wt: 221.32 g/mol
InChI Key: KCRBWFYQHSGFKB-VIFPVBQESA-N
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Description

[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate typically involves the reaction of 1-ethylpiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically obtained in high purity through a combination of distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative without the methanesulfonate group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions. These reactions are usually performed in solvents like acetonitrile or dichloromethane.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are typically carried out in ether or tetrahydrofuran (THF) under an inert atmosphere.

Major Products Formed

    Substitution Reactions: The major products are the substituted piperidine derivatives, where the methanesulfonate group is replaced by the nucleophile.

    Oxidation Reactions: The major products are the N-oxides or other oxidized derivatives of the piperidine ring.

    Reduction Reactions: The major products are the reduced piperidine derivatives without the methanesulfonate group.

Scientific Research Applications

[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of [(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonate group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic residues in the target molecule. This interaction can lead to the modulation of the target’s activity, resulting in various biological effects.

Comparison with Similar Compounds

[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate can be compared with other similar compounds, such as:

    [(3S)-1-ethylpiperidin-3-yl]methyl chloride: This compound has a chloride group instead of a methanesulfonate group, which affects its reactivity and applications.

    [(3S)-1-ethylpiperidin-3-yl]methyl acetate:

    [(3S)-1-ethylpiperidin-3-yl]methyl sulfate: This compound has a sulfate group, which can lead to different reactivity and applications compared to the methanesulfonate derivative.

The uniqueness of this compound lies in its specific reactivity and the ability to act as a versatile intermediate in various chemical reactions.

Properties

Molecular Formula

C9H19NO3S

Molecular Weight

221.32 g/mol

IUPAC Name

[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate

InChI

InChI=1S/C9H19NO3S/c1-3-10-6-4-5-9(7-10)8-13-14(2,11)12/h9H,3-8H2,1-2H3/t9-/m0/s1

InChI Key

KCRBWFYQHSGFKB-VIFPVBQESA-N

Isomeric SMILES

CCN1CCC[C@@H](C1)COS(=O)(=O)C

Canonical SMILES

CCN1CCCC(C1)COS(=O)(=O)C

Origin of Product

United States

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